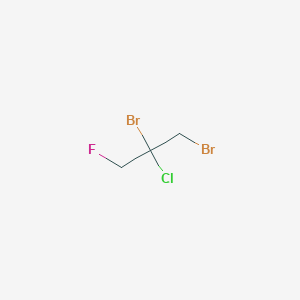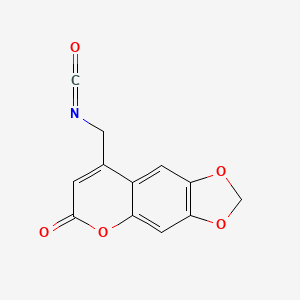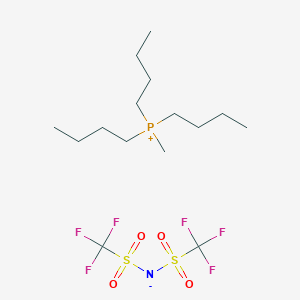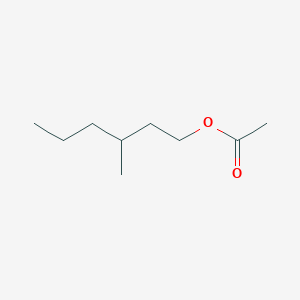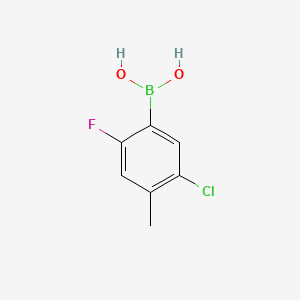
(5-Chloro-2-fluoro-4-methylphenyl)boronic acid
Descripción general
Descripción
“(5-Chloro-2-fluoro-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BClFO2 . It is also known by other names such as “5-chloro-2-fluoro-4-methylbenzeneboronic acid” and "4-Borono-2-chloro-5-fluorotoluene" .
Synthesis Analysis
The synthesis of boronic acids, including “(5-Chloro-2-fluoro-4-methylphenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign . The reaction conditions are mild and tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-fluoro-4-methylphenyl)boronic acid” consists of a phenyl ring with chlorine, fluorine, and methyl substituents, as well as a boronic acid group . The average mass of the molecule is 188.392 Da .Chemical Reactions Analysis
Boronic acids, including “(5-Chloro-2-fluoro-4-methylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis .Physical And Chemical Properties Analysis
“(5-Chloro-2-fluoro-4-methylphenyl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 318.3±52.0 °C at 760 mmHg, and a flash point of 146.3±30.7 °C . It has two hydrogen bond acceptors and two hydrogen bond donors . Its ACD/LogP value is 2.65 .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
Boronic acid derivatives, including those structurally similar to (5-Chloro-2-fluoro-4-methylphenyl)boronic acid, have been studied for their fluorescence quenching properties. Research has shown that these compounds exhibit fluorescence quenching with aniline in alcohols, a phenomenon that can be used in sensor applications. The quenching process involves different ground state conformers of the solutes, influenced by intermolecular and intramolecular hydrogen bonding in alcohol environments. This property is crucial for developing sensitive and selective fluorescence-based sensors (Geethanjali et al., 2015).
Organic Synthesis
Sensor Development
Research has also focused on the development of selective fluorescent chemosensors using boronic acid derivatives. These sensors are capable of detecting biologically active substances, such as carbohydrates and bioactive molecules, which is crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acids with diols forms the basis for these sensors, enabling the detection of substances like glucose, which is essential for monitoring diabetic conditions (Huang et al., 2012).
Direcciones Futuras
As a boronic acid, “(5-Chloro-2-fluoro-4-methylphenyl)boronic acid” has potential applications in various areas of organic synthesis, particularly in Suzuki–Miyaura coupling reactions . These reactions are widely used in the synthesis of complex organic molecules, suggesting that boronic acids will continue to be important reagents in organic chemistry .
Propiedades
IUPAC Name |
(5-chloro-2-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHMLMCKIJDZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660269 | |
| Record name | (5-Chloro-2-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-methylphenylboronic acid | |
CAS RN |
1072952-42-1 | |
| Record name | (5-Chloro-2-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
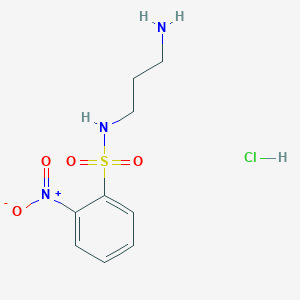
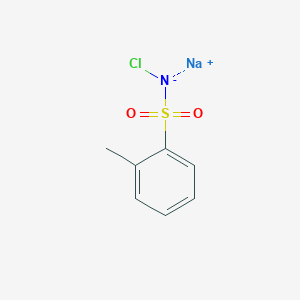
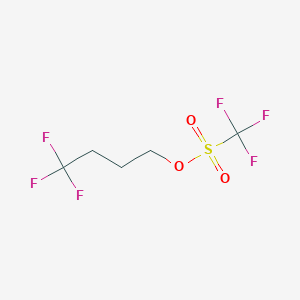
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)
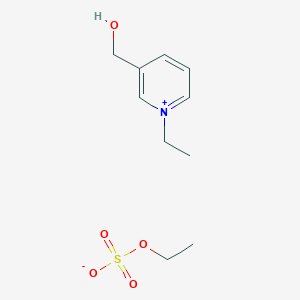
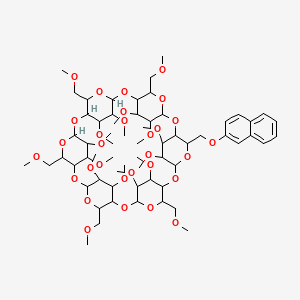
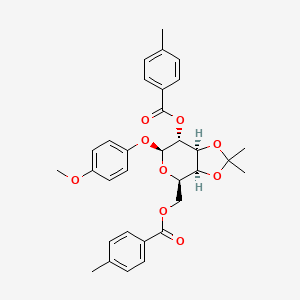
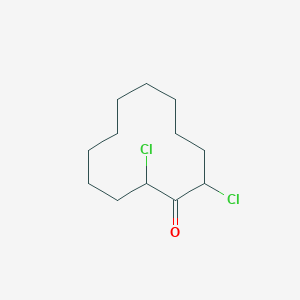
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
